2-hydroxy-2-methylpropanamide

Description

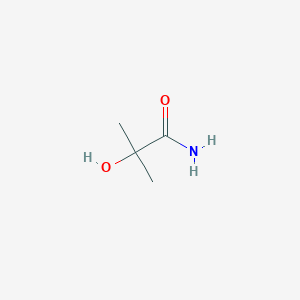

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-4(2,7)3(5)6/h7H,1-2H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYMMXUBDRJPDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065327 | |

| Record name | Propanamide, 2-hydroxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13027-88-8 | |

| Record name | 2-Hydroxy-2-methylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13027-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanamide, 2-hydroxy-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013027888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanamide, 2-hydroxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanamide, 2-hydroxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-2-methylpropionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-hydroxy-2-methylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical properties of 2-hydroxy-2-methylpropanamide. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, characterization, and potential applications of this molecule and its derivatives. This document details the physicochemical properties, synthesis methodologies, spectral analysis, and the significant role of its derivatives in modulating the androgen receptor signaling pathway. All quantitative data is presented in structured tables, and key experimental protocols are described in detail. Furthermore, logical relationships and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the subject matter.

Chemical and Physical Properties

This compound, also known as 2-hydroxyisobutyramide, is a simple aliphatic amide with the molecular formula C₄H₉NO₂.[1][2][3] It possesses both a hydroxyl and an amide functional group, making it a versatile building block in organic synthesis.[1]

Identifiers and Descriptors

| Identifier/Descriptor | Value |

| IUPAC Name | This compound[3] |

| CAS Number | 13027-88-8[3] |

| Molecular Formula | C₄H₉NO₂[1][2][3] |

| Molecular Weight | 103.12 g/mol [1][3] |

| Canonical SMILES | CC(C)(C(=O)N)O[3] |

| InChI Key | DRYMMXUBDRJPDS-UHFFFAOYSA-N[3] |

Physicochemical Data

| Property | Value | Source |

| Melting Point | 93-98 °C | [4] |

| Boiling Point | 260 °C (at 760 mmHg) | [4] |

| Density | 1.109 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in water and alcohol. | |

| Appearance | White to off-white crystalline powder. |

Synthesis and Purification

This compound can be synthesized through several routes, with the most common methods being the hydration of acetone cyanohydrin and the amidation of 2-hydroxy-2-methylpropanoic acid.

Synthesis from Acetone Cyanohydrin

This method involves the hydration of the nitrile group of acetone cyanohydrin, often catalyzed by manganese dioxide.

Experimental Protocol:

-

Preparation of Acetone Cyanohydrin: In a well-ventilated fume hood, a flask is charged with a solution of sodium cyanide in water and acetone. The flask is cooled in an ice bath.[5]

-

Sulfuric acid (40%) is added dropwise to the stirred solution while maintaining the temperature between 10-20 °C.[5]

-

After the addition is complete, the mixture is stirred for an additional 15 minutes.[5]

-

The resulting acetone cyanohydrin layer is separated, and the aqueous layer is extracted with ether.[5]

-

The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed by distillation.[5]

-

The crude acetone cyanohydrin is then purified by vacuum distillation.[5]

-

Hydration to this compound: A mixture of acetone cyanohydrin, water, and manganese dioxide is heated with stirring.[6] The reaction progress can be monitored by titrating for the disappearance of hydrocyanic acid.[6]

-

Upon completion, the reaction mixture is filtered to remove the manganese dioxide catalyst.

-

The filtrate is concentrated under reduced pressure to yield crude this compound.

Synthesis from 2-hydroxy-2-methylpropanoic Acid

This method involves the direct amidation of 2-hydroxy-2-methylpropanoic acid with ammonia, typically facilitated by an acid catalyst.

Experimental Protocol:

-

A solution of 2-hydroxy-2-methylpropanoic acid in a suitable solvent such as ethanol is prepared in a round-bottom flask.

-

Aqueous ammonia (ammonium hydroxide) is added to the flask.[1]

-

A catalytic amount of a strong acid, such as sulfuric acid, is carefully added.[1]

-

The reaction mixture is heated to reflux for several hours.[1]

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified.

Purification

The crude this compound can be purified by recrystallization.

Experimental Protocol for Recrystallization:

-

The crude solid is dissolved in a minimum amount of a hot solvent, such as ethanol or a mixture of ethanol and water.[7][8]

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution is briefly boiled.[8]

-

The hot solution is filtered to remove any insoluble impurities and the charcoal.[7]

-

The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[8][9]

-

The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.[8]

Spectral Data

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals:

-

A singlet for the two equivalent methyl groups (CH ₃).

-

A broad singlet for the hydroxyl proton (-OH ).

-

A broad singlet for the two amide protons (-NH ₂).

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -C(CH ₃)₂ | ~1.3 - 1.5 | Singlet |

| -OH | Variable, broad | Singlet |

| -NH ₂ | Variable, broad | Singlet |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is expected to display three signals corresponding to the three unique carbon environments:

| Carbon | Expected Chemical Shift (δ, ppm) |

| -C (CH₃)₂ | ~25 - 30 |

| -C (OH) | ~70 - 75 |

| -C =O | ~175 - 180 |

FTIR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the hydroxyl and amide functional groups.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | Stretching | 3400 - 3200 (broad) |

| N-H (amide) | Stretching | 3350 and 3180 (two bands) |

| C=O (amide I) | Stretching | ~1650 |

| N-H (amide II) | Bending | ~1620 |

| C-N | Stretching | ~1400 |

| C-O | Stretching | ~1150 |

Mass Spectrometry

Mass spectrometry can be used to determine the molecular weight of the compound. The molecular ion peak (M+) would be observed at m/z = 103. Common fragmentation patterns would involve the loss of small neutral molecules or radicals.[10]

| Fragment | m/z |

| [M]+ | 103 |

| [M - CH₃]+ | 88 |

| [M - NH₂]+ | 87 |

| [M - C(O)NH₂]+ | 59 |

Biological Significance and Signaling Pathways

While this compound itself has limited reported biological activity, serving primarily as a synthetic intermediate, its derivatives have garnered significant attention in medicinal chemistry.[1] Notably, aryl-propionamides derived from this scaffold have been identified as potent and orally bioavailable Selective Androgen Receptor Modulators (SARMs).[1][11]

Derivatives as Selective Androgen Receptor Modulators (SARMs)

SARMs are a class of therapeutic compounds that have similar anabolic effects to androgenic steroids but with reduced androgenic (virilizing) effects. They are being investigated for the treatment of muscle wasting, osteoporosis, and benign prostatic hyperplasia.[12]

Androgen Receptor Signaling Pathway

The androgen receptor (AR) is a ligand-activated transcription factor that, upon binding to androgens like testosterone and dihydrotestosterone (DHT), translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA to regulate gene expression.[13][14] This signaling pathway is crucial for the development and maintenance of male reproductive tissues and has anabolic effects on muscle and bone.[1]

Non-steroidal SARMs derived from this compound bind to the AR and induce a conformational change that is distinct from that induced by natural androgens. This results in the differential recruitment of coactivator and corepressor proteins, leading to tissue-selective gene expression.[2]

Safety and Handling

This compound is classified as an irritant.[1] It is important to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable chemical intermediate with straightforward synthesis routes. Its bifunctional nature allows for a variety of chemical transformations, making it a key building block for more complex molecules. The most significant application of its derivatives to date is in the development of Selective Androgen Receptor Modulators, which hold promise for a range of therapeutic applications. This guide provides a foundational understanding of the chemical properties and synthetic methodologies for this compound, which is essential for researchers working in organic synthesis and medicinal chemistry.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]

- 3. Propanamide, 2-hydroxy-2-methyl- | C4H9NO2 | CID 83059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US4018829A - Method for making α-hydroxy-isobutyramide from acetone cyanohydrin - Google Patents [patents.google.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. LabXchange [labxchange.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. This compound | 13027-88-8 | Benchchem [benchchem.com]

- 12. scispace.com [scispace.com]

- 13. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Hydroxy-2-methylpropanamide: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and synthesis of 2-hydroxy-2-methylpropanamide, a valuable building block in organic synthesis. This document details its key physicochemical properties, outlines the primary synthetic routes with experimental protocols, and presents relevant quantitative data. Diagrams illustrating the synthesis pathways are included to provide a clear and concise visualization of the chemical transformations.

Chemical Structure and Properties

This compound, also known as 2-hydroxyisobutyramide, is a simple organic molecule containing both a hydroxyl and an amide functional group.[1] Its structure features a tertiary alcohol, which influences its chemical reactivity and physical properties.

Chemical Structure:

Figure 1. 2D Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Hydroxyisobutyramide, 2-Methyl-2-hydroxypropionamide | [3] |

| CAS Number | 13027-88-8 | [1] |

| Molecular Formula | C₄H₉NO₂ | [4] |

| Molecular Weight | 103.12 g/mol | [2] |

| Melting Point | 98 °C | [5] |

| Boiling Point | 260 °C | [5] |

| InChI | InChI=1S/C4H9NO2/c1-4(2,7)3(5)6/h7H,1-2H3,(H2,5,6) | [2] |

| SMILES | CC(C)(C(=O)N)O | [2] |

Synthesis of this compound

There are two primary and well-established routes for the synthesis of this compound.

Synthesis from Acetone Cyanohydrin

This method involves the hydration of acetone cyanohydrin. Acetone cyanohydrin is a key intermediate, and its synthesis is the first step in this pathway.

This procedure is adapted from established organic synthesis protocols.[6][7]

Materials:

-

Sodium cyanide (95%)

-

Acetone

-

Sulfuric acid (40%)

-

Ether

-

Anhydrous sodium sulfate

Procedure:

-

In a 5-L three-necked, round-bottomed flask equipped with a mechanical stirrer, a separatory funnel, and a thermometer, a solution of 500 g (9.7 moles) of powdered 95% sodium cyanide in 1.2 L of water and 900 cc (713 g, 12.3 moles) of acetone is placed.

-

The flask is cooled in an ice bath, and the solution is stirred vigorously.

-

When the temperature drops to 15°C, 2.1 L (8.5 moles) of 40% sulfuric acid is added from the separatory funnel over a period of three hours, maintaining the temperature between 10°C and 20°C.

-

After the addition is complete, stirring is continued for an additional fifteen minutes.

-

The reaction mixture is allowed to stand for the salt to settle. A layer of acetone cyanohydrin may form and can be decanted.

-

The sodium bisulfate is removed by filtration and washed with three 50-cc portions of acetone.

-

The combined filtrate and acetone washings are added to the aqueous solution, which is then extracted three times with 250-cc portions of ether.

-

The ether extracts are combined with the previously separated cyanohydrin and dried over anhydrous sodium sulfate.

-

The ether and acetone are removed by distillation from a water bath.

-

The residue is distilled under reduced pressure, and the acetone cyanohydrin is collected at 78–82°/15 mm.

Yield: 640–650 g (77–78% of the theoretical amount).[6]

The subsequent step is the hydrolysis of the nitrile group of acetone cyanohydrin to an amide. This reaction is typically carried out under acidic conditions. While this compound is a known intermediate in the industrial production of methacrylic acid from acetone cyanohydrin, detailed lab-scale procedures for its isolation are not as commonly reported.[8] The process generally involves treating acetone cyanohydrin with sulfuric acid at controlled temperatures.

Conceptual Workflow for Hydration:

Caption: Hydration of Acetone Cyanohydrin.

Synthesis from 2-Hydroxy-2-methylpropanoic Acid

A more direct laboratory synthesis involves the amidation of 2-hydroxy-2-methylpropanoic acid.

This is a general procedure for amide synthesis from a carboxylic acid and ammonia.

Materials:

-

2-Hydroxy-2-methylpropanoic acid

-

Thionyl chloride (or a carbodiimide coupling agent)

-

Ammonia (aqueous or gaseous)

-

An appropriate solvent (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

Method A: Via Acyl Chloride

-

2-Hydroxy-2-methylpropanoic acid is converted to its acyl chloride by reacting with thionyl chloride, typically in an inert solvent.

-

The resulting acyl chloride is then carefully reacted with an excess of ammonia (either as a gas bubbled through the solution or as a concentrated aqueous solution) to form the amide.

-

The reaction is usually carried out at low temperatures to control its exothermicity.

-

The product is then isolated by extraction and purified by recrystallization or chromatography.

Method B: Using a Coupling Agent

-

2-Hydroxy-2-methylpropanoic acid is dissolved in a suitable solvent.

-

A coupling agent, such as a carbodiimide (e.g., DCC or EDC), and an activator, like HOBt, are added.

-

Ammonia or an ammonium salt is then added to the reaction mixture.

-

The reaction is stirred at room temperature until completion.

-

The product is isolated through a standard workup procedure and purified.

Synthesis Pathway Diagram:

Caption: Amidation Synthesis Pathways.

Characterization Data

Spectroscopic data is crucial for the structural confirmation of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | Protons of the amide group (-CONH₂) typically appear in the δ 6.8–7.2 ppm range. The proton of the hydroxyl group (-OH) is often observed between δ 1.4–1.6 ppm. | [1] |

| ¹³C NMR | A ¹³C NMR spectrum is available. The carbonyl carbon (C=O) of the amide is expected in the range of 170-185 ppm. The quaternary carbon bearing the hydroxyl group would appear in the ether/alcohol region (60-80 ppm), and the methyl carbons would be in the aliphatic region (10-40 ppm). | [2][9][10][11] |

Conclusion

This compound is a versatile chemical compound with straightforward synthetic routes. The choice of synthesis method may depend on the availability of starting materials, desired scale, and purity requirements. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this molecule. Further optimization of reaction conditions can be explored to improve yields and purity for specific applications.

References

- 1. This compound | 13027-88-8 | Benchchem [benchchem.com]

- 2. Propanamide, 2-hydroxy-2-methyl- | C4H9NO2 | CID 83059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. CN107417570B - Method for preparing α-hydroxy nitrile using acetone cyanohydrin - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. prepchem.com [prepchem.com]

- 8. WO2014051971A1 - Process for producing mma and/or maa from acetone cyanohydrin and sulfuric acid - Google Patents [patents.google.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 11. chem.libretexts.org [chem.libretexts.org]

The Multifaceted Mechanisms of Action of 2-Hydroxy-2-Methylpropanamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-hydroxy-2-methylpropanamide scaffold serves as a versatile backbone for a range of biologically active molecules. Derivatives of this core structure have been shown to exhibit diverse mechanisms of action, positioning them as promising candidates in various therapeutic areas. This technical guide provides an in-depth exploration of the primary mechanisms through which these derivatives exert their effects, with a focus on selective androgen receptor modulation and enzyme inhibition.

Core Mechanism I: Selective Androgen Receptor Modulation (SARM)

A prominent class of this compound derivatives functions as Selective Androgen Receptor Modulators (SARMs). These compounds are designed to interact with the androgen receptor (AR) in a tissue-specific manner, aiming to elicit the anabolic benefits of androgens in muscle and bone while minimizing androgenic side effects in tissues like the prostate.

Signaling Pathway

The canonical androgen receptor signaling pathway is initiated by the binding of an androgenic ligand, in this case, a SARM, to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Within the nucleus, the SARM-AR complex binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulators (co-activators or co-repressors) to modulate the transcription of target genes. The tissue selectivity of SARMs is believed to arise from the unique conformation the AR adopts upon binding to a specific SARM, which in turn dictates the profile of recruited co-regulators.

Diagram of the Androgen Receptor Signaling Pathway

Caption: Simplified schematic of the SARM-mediated androgen receptor signaling pathway.

Quantitative Data

The efficacy and binding affinity of SARM derivatives of this compound have been quantified in various preclinical studies. The following table summarizes key data for representative compounds.

| Compound | Androgen Receptor Binding Affinity (Ki) | Anabolic Potency (Levator Ani Muscle ED₅₀) | Androgenic Potency (Prostate ED₅₀) | Reference |

| S-23 | 1.7 ± 0.2 nM | 0.079 mg/day | 0.43 mg/day | [1] |

| C-6 | 4.9 nM | 0.68 mg/kg/day | 3.1 mg/kg/day | [1][2] |

Experimental Protocols

1. Androgen Receptor Competitive Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound for the androgen receptor.

-

Materials:

-

Recombinant human androgen receptor (or rat AR-LBD which is identical to human).

-

Radiolabeled ligand (e.g., [³H]-dihydrotestosterone, [³H]-DHT).

-

Test compound (this compound derivative).

-

Assay buffer (e.g., 50 mM HEPES, 150 mM Li₂SO₄, 10% glycerol, 0.2 mM TCEP, pH 7.2).

-

Scintillation proximity assay (SPA) beads or filter plates.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound and a known reference compound (e.g., unlabeled DHT).

-

In a multi-well plate, combine the recombinant AR, a fixed concentration of [³H]-DHT, and varying concentrations of the test compound or reference compound.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate the bound from unbound radioligand using either SPA beads (which emit light when the radioligand is bound to the receptor captured on the bead) or by filtration through a filter plate followed by washing.

-

Quantify the amount of bound radioligand using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

-

The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

2. In Vivo Assessment of Anabolic and Androgenic Activity (Hershberger Assay)

This in vivo assay in a castrated rat model is used to determine the anabolic and androgenic potency of a SARM.

-

Animal Model:

-

Orchidectomized (castrated) male rats. Castration removes the endogenous source of testosterone, making the androgen-sensitive tissues responsive to exogenous compounds.

-

-

Procedure:

-

After a post-castration period to allow for the regression of androgen-dependent tissues, the rats are divided into groups.

-

Different groups are treated daily with varying doses of the test SARM, a reference androgen (e.g., testosterone propionate), or vehicle control for a specified period (e.g., 7-10 days).

-

At the end of the treatment period, the animals are euthanized, and specific tissues are dissected and weighed.

-

The levator ani muscle is used as an indicator of anabolic activity.

-

The prostate and seminal vesicles are used as indicators of androgenic activity.

-

Dose-response curves are generated for the weights of these tissues.

-

The effective dose that produces 50% of the maximal response (ED₅₀) is calculated for both anabolic and androgenic effects to determine the tissue selectivity of the compound.

-

Diagram of the SARM Discovery and Evaluation Workflow

Caption: A typical workflow for the discovery and preclinical evaluation of novel SARMs.

Core Mechanism II: Enzyme Inhibition

Certain derivatives of this compound have been identified as potent inhibitors of key metabolic enzymes, particularly Pyruvate Dehydrogenase Kinase (PDK).

Signaling Pathway

PDKs are mitochondrial enzymes that play a crucial role in cellular metabolism by regulating the activity of the Pyruvate Dehydrogenase Complex (PDC). PDK phosphorylates and thereby inactivates the E1α subunit of PDC. This inactivation blocks the conversion of pyruvate to acetyl-CoA, effectively shunting glucose metabolism away from the mitochondrial tricarboxylic acid (TCA) cycle and towards lactate production (aerobic glycolysis or the Warburg effect, commonly observed in cancer cells). Inhibitors of PDK prevent the inactivation of PDC, thus promoting mitochondrial respiration. Derivatives such as (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamides have shown significant inhibitory activity against PDK.[3]

Diagram of the Pyruvate Dehydrogenase Kinase (PDK) Signaling Pathway

Caption: The role of PDK in metabolic regulation and its inhibition by specific derivatives.

Quantitative Data

The inhibitory potency of these derivatives against PDK has been established through enzymatic and cell-based assays.

| Compound | Target | Potency | Assay Type | Reference |

| (+)-1-N-[2,5-(S,R)-Dimethyl-4-N-(4-cyanobenzoyl)piperazine]-(R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide | PDHK | IC₅₀ = 16 ± 2 nM | Primary Enzymatic Assay | [4] |

| (+)-1-N-[2,5-(S,R)-Dimethyl-4-N-(4-cyanobenzoyl)piperazine]-(R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide | Lactate Oxidation | EC₅₀ = 57 ± 13 nM | Human Fibroblast [¹⁴C]lactate Oxidation | [4] |

Experimental Protocols

1. Primary Enzymatic Assay for PDK Inhibition

This protocol measures the direct inhibitory effect of a compound on the activity of purified PDK.

-

Materials:

-

Purified recombinant PDK (e.g., PDK1, PDK2, PDK3, or PDK4).

-

Purified Pyruvate Dehydrogenase Complex (PDC).

-

ATP (radiolabeled [γ-³²P]ATP or unlabeled for kinase activity assays).

-

Test compound.

-

Assay buffer.

-

Method for detecting phosphorylation (e.g., SDS-PAGE and autoradiography for radiolabeled ATP) or a coupled enzyme assay that measures NADH production by PDC.

-

-

Procedure:

-

Pre-incubate the purified PDK enzyme with various concentrations of the test inhibitor.

-

Initiate the kinase reaction by adding the PDC substrate and ATP.

-

Allow the reaction to proceed for a set time at a controlled temperature.

-

Stop the reaction.

-

Quantify the extent of PDC phosphorylation (inactivation). This can be done by measuring the incorporation of ³²P into the PDC E1α subunit or by measuring the residual PDC activity.

-

To measure residual PDC activity, the reaction mixture is then used in a subsequent assay where the conversion of pyruvate to acetyl-CoA is coupled to the reduction of NAD⁺ to NADH, and the increase in absorbance at 340 nm is monitored.

-

Calculate the IC₅₀ value, which is the concentration of the inhibitor that reduces PDK activity by 50%.

-

Other Potential Mechanisms of Action

While less extensively characterized, the this compound scaffold presents structural features that suggest potential activity as inhibitors of other enzyme classes, such as Histone Deacetylases (HDACs) and Poly (ADP-ribose) Polymerases (PARPs).

-

Histone Deacetylase (HDAC) Inhibition: The presence of a hydroxyl and an amide group in the core structure offers possibilities for designing derivatives that could act as HDAC inhibitors. These functionalities could potentially interact with the zinc ion in the active site of HDACs, a common feature of many known HDAC inhibitors.

-

Poly (ADP-ribose) Polymerase (PARP) Inhibition: While a direct link is not firmly established in the literature for the core this compound structure itself, related structures incorporating methyl-substituted quaternary centers have been developed as potent PARP inhibitors. This suggests that the scaffold could be a starting point for the design of novel PARP inhibitors.

Further research, including synthesis of targeted libraries and screening through appropriate enzymatic and cell-based assays, is required to fully explore these potential mechanisms of action.

This guide highlights the significant therapeutic potential of this compound derivatives, stemming from their ability to act through diverse and clinically relevant mechanisms. The continued exploration of this chemical space is likely to yield novel drug candidates for a range of diseases.

References

- 1. Targeting pyruvate dehydrogenase kinase signaling in the development of effective cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery AND Therapeutic Promise OF Selective Androgen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 13027-88-8 | Benchchem [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Core Physical and Chemical Properties of 2-Hydroxy-2-methylpropanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-hydroxy-2-methylpropanamide, a versatile building block in organic synthesis. The information is curated to be a vital resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visualizations to support advanced research and application.

Chemical Identity and Structure

This compound, also known as 2-hydroxyisobutyramide, is a simple aliphatic amide containing a tertiary alcohol functional group. Its bifunctional nature makes it a valuable intermediate in the synthesis of more complex molecules.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 13027-88-8[2] |

| Molecular Formula | C₄H₉NO₂[2] |

| InChI | InChI=1S/C4H9NO2/c1-4(2,7)3(5)6/h7H,1-2H3,(H2,5,6)[1] |

| InChI Key | DRYMMXUBDRJPDS-UHFFFAOYSA-N[1][2] |

| Canonical SMILES | CC(C)(C(=O)N)O[1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing essential data for experimental design and chemical process development.

Table 2: Physicochemical Data of this compound

| Property | Value | Source |

| Molecular Weight | 103.12 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 98 °C | [3] |

| Boiling Point | 260 °C | [3] |

| Density (Predicted) | 1.109 ± 0.06 g/cm³ | [3] |

| Solubility | Soluble in water and alcohol | [3] |

| XLogP3-AA | -0.9 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis, purification, and analysis of this compound. The following sections outline established methodologies.

Synthesis

Two primary routes for the synthesis of this compound are the hydration of acetone cyanohydrin and the amidation of 2-hydroxy-2-methylpropanoic acid.

3.1.1. Synthesis from Acetone Cyanohydrin

This method involves the acid-catalyzed hydrolysis of acetone cyanohydrin.

-

Reaction Scheme:

Figure 1: Synthesis from Acetone Cyanohydrin. -

Detailed Protocol:

-

In a three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and thermometer, place acetone cyanohydrin.

-

Cool the flask in an ice bath.

-

Slowly add concentrated sulfuric acid dropwise while maintaining the temperature between 10-20 °C.[4]

-

After the addition is complete, continue stirring for an additional 15 minutes.[4]

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a base (e.g., sodium carbonate) to precipitate the product.

-

Filter the crude product and proceed with purification.

-

3.1.2. Synthesis from 2-Hydroxy-2-methylpropanoic Acid

This route involves the direct amidation of the corresponding carboxylic acid.[2]

-

Reaction Scheme:

Figure 2: Synthesis from 2-Hydroxy-2-methylpropanoic Acid. -

Detailed Protocol:

-

Dissolve 2-hydroxy-2-methylpropanoic acid in a suitable solvent (e.g., ethanol) in a round-bottomed flask.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.[2]

-

Add aqueous ammonia to the mixture.

-

Reflux the reaction mixture for several hours.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product.

-

Purification

Recrystallization is a common and effective method for purifying solid this compound.

-

Workflow:

Figure 3: Recrystallization Workflow. -

Detailed Protocol:

-

Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. A mixed solvent system, such as ethanol and water, can be effective.

-

Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent to form a saturated solution.[5]

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and perform a hot gravity filtration to remove it.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the crystals, for instance, in a desiccator or a vacuum oven at a moderate temperature.

-

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | -CH ₃ (x2) | ~1.3 |

| -OH | Variable, broad singlet | |

| -NH ₂ | ~6.8 - 7.2, broad singlet[2] | |

| ¹³C | -C H₃ (x2) | ~25 |

| -C (OH)- | ~70 | |

| -C =O | ~178 |

-

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Table 4: Expected FTIR Absorption Bands

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching | 3500-3200 (broad) |

| N-H (amide) | Stretching | 3400-3100 (two bands) |

| C-H (alkane) | Stretching | 2980-2850 |

| C=O (amide I) | Stretching | ~1680 |

| N-H (amide II) | Bending | ~1620 |

| C-O (alcohol) | Stretching | 1260-1000 |

Chemical Reactivity and Applications

The presence of both a hydroxyl and an amide group makes this compound a versatile synthetic intermediate.[2]

-

Hydroxyl Group Reactions: The tertiary alcohol can undergo oxidation to form the corresponding α-keto amide. It can also be a site for ether and ester formation.

-

Amide Group Reactions: The amide can be hydrolyzed to the carboxylic acid or reduced to the corresponding amine.

-

Applications: It serves as a precursor in the synthesis of various pharmaceuticals and other fine chemicals.[2] Notably, derivatives of this compound have been investigated as selective androgen receptor modulators (SARMs).[2]

Biological Context and Signaling Pathways

While this compound itself is not extensively documented to have direct biological activity, its derivatives have been prominently studied as Selective Androgen Receptor Modulators (SARMs) .[2] SARMs are a class of therapeutic compounds that have similar anabolic effects to androgenic steroids but with reduced androgenic (producing male characteristics) properties.

The mechanism of action for SARM derivatives of this compound involves binding to the Androgen Receptor (AR) , a ligand-activated nuclear transcription factor.[2]

This pathway illustrates that upon binding of a SARM derivative to the AR in the cytoplasm, the heat shock proteins dissociate, and the SARM-AR complex translocates to the nucleus. Inside the nucleus, the complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs), which in turn modulates the transcription of target genes leading to tissue-selective anabolic effects.

Safety and Handling

This compound is classified as an irritant.[2] It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

The Versatility of 2-Hydroxy-2-Methylpropanamide in Preclinical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-2-methylpropanamide, a seemingly simple organic molecule, serves as a critical and versatile building block in modern medicinal chemistry and drug discovery. Its unique structural features, including a tertiary alcohol and a primary amide, provide a synthetically tractable scaffold for the development of a diverse range of biologically active compounds. This technical guide delves into the core research applications of this compound, with a particular focus on its pivotal role in the synthesis of Selective Androgen Receptor Modulators (SARMs) and its emerging utility in the design of enzyme inhibitors and fluorinated organic molecules. We will explore the quantitative data underpinning these applications, provide detailed experimental protocols, and visualize key pathways and workflows to offer a comprehensive resource for researchers in the field.

Core Applications in Research

The primary utility of this compound in research lies in its function as a precursor or key structural motif for more complex molecules with therapeutic potential. The main areas of investigation include:

-

Selective Androgen Receptor Modulators (SARMs): This is the most well-documented application. The this compound core is a cornerstone in the structure of many non-steroidal aryl-propionamide SARMs. These compounds are designed to selectively target androgen receptors in tissues like muscle and bone, promoting anabolic effects while minimizing the androgenic side effects associated with traditional anabolic steroids.

-

Enzyme Inhibition: The structural framework of this compound has been identified as a valuable pharmacophore in the design of inhibitors for enzymes such as Pyruvate Dehydrogenase Kinase (PDK) and Histone Deacetylases (HDACs). These enzymes are implicated in various diseases, including cancer and metabolic disorders.

-

Synthesis of Fluorinated Compounds: The hydroxyl group of this compound provides a reactive handle for the introduction of fluorine atoms, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity of drug candidates.

Quantitative Data Summary

The following table summarizes key quantitative data for a representative SARM synthesized using a this compound derivative. This data highlights the high affinity and in vivo potency that can be achieved with this molecular scaffold.

| Compound Name | Target | Assay Type | Value | Reference |

| (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide (S-23) | Androgen Receptor | Binding Affinity (Ki) | 1.7 ± 0.2 nM | [1][2][3] |

| (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide (S-23) | Prostate | In vivo activity (ED50) | 0.43 mg/day | [1][2][3] |

| (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide (S-23) | Levator Ani Muscle | In vivo activity (ED50) | 0.079 mg/day | [1][2][3] |

Experimental Protocols

Synthesis of Ostarine (MK-2866), a Selective Androgen Receptor Modulator

This protocol outlines the synthesis of Ostarine, a well-known SARM, which utilizes a derivative of this compound as a key starting material.[4][5][6][7][8][9]

Materials:

-

(2R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide

-

4-cyanophenol

-

Anhydrous Sodium Carbonate (Na₂CO₃)

-

Acetone

-

Ethyl Acetate (EtOAc)

-

10% Sodium Hydroxide (NaOH) solution

-

Brine

-

Magnesium Sulfate (MgSO₄)

-

Ethanol

-

Activated Carbon

-

Celite

-

Hexane

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

A mixture of (2R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide (50 g, 0.14 mol), anhydrous Na₂CO₃ (59.04 g, 0.43 mol), and 4-cyanophenol (25.44 g, 0.21 mol) in 500 mL of acetone is heated to reflux for 3 hours.

-

The reaction mixture is then concentrated under reduced pressure to yield a solid.

-

The resulting residue is treated with 500 mL of H₂O and then extracted with EtOAc (2 x 300 mL).

-

The combined EtOAc extracts are washed with 10% NaOH (4 x 200 mL) and brine.

-

The organic layer is dried over MgSO₄ and then concentrated under reduced pressure to give an oil.

-

This oil is treated with 300 mL of ethanol and activated carbon.

-

The mixture is heated to reflux for 1 hour and then filtered hot through Celite.

-

The filtrate is concentrated under reduced pressure to give an oil.

-

The oil is purified by column chromatography using CH₂Cl₂/EtOAc (80:20) to give an oil which is then crystallized from CH₂Cl₂/hexane to afford (S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide (Ostarine) as a colorless solid.

Visualizations

Androgen Receptor Signaling Pathway

The following diagram illustrates the classical nuclear signaling pathway of the androgen receptor, the primary target of SARMs derived from this compound.

References

- 1. Preclinical Characterization of a (S)-N-(4-Cyano-3-Trifluoromethyl-Phenyl)-3-(3-Fluoro, 4-Chlorophenoxy)-2-Hydroxy-2-Methyl-Propanamide: A Selective Androgen Receptor Modulator for Hormonal Male Contraception - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ostarine(MK-2866) synthesis - chemicalbook [chemicalbook.com]

- 5. usbio.net [usbio.net]

- 6. Ostarine(MK-2866) | C19H14F3N3O3 | CID 45107712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ostarine(MK-2866) Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Cas 1202044-20-9,Ostarine(MK-2866) | lookchem [lookchem.com]

- 9. In Vitro and In Vivo Human Metabolism of Ostarine, a Selective Androgen Receptor Modulator and Doping Agent - PMC [pmc.ncbi.nlm.nih.gov]

2-hydroxy-2-methylpropanamide molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical data for 2-hydroxy-2-methylpropanamide, a valuable compound in research and chemical synthesis. Its structure, featuring both a tertiary alcohol and an amide group, allows it to serve as a versatile precursor for various chemical transformations.

Physicochemical Properties

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value | Citations |

| Molecular Formula | C₄H₉NO₂ | [1][2][3][4][5] |

| Molecular Weight | 103.12 g/mol | [1][2][4][6] |

| Monoisotopic Mass | 103.063328530 Da | [6] |

| CAS Registry Number | 13027-88-8 | [1][2][3] |

Structural and Chemical Identity

To facilitate a clear understanding of the compound's structure and its relationship to its primary identifiers, the following diagram illustrates the logical connection between its name, formula, and molecular weight.

Further Research and Experimental Protocols

While this guide provides the core molecular data, a comprehensive whitepaper, including detailed experimental protocols, requires a more defined scope. Potential areas for in-depth exploration include:

-

Synthesis Pathways: Detailing the radical condensation reactions or amide coupling processes used to synthesize the compound and its derivatives.

-

Biochemical Interactions: Exploring its role as a substrate for enzymes like S-enantioselective amidase from Arthrobacter sp. S-2.[1]

-

Therapeutic Applications: Investigating its derivatives, such as (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide, as potential inhibitors of Pyruvate Dehydrogenase Kinase (PDK) in cancer therapy research.[1]

Detailed experimental protocols for the above areas would require a thorough review of specific primary literature. Researchers interested in a deeper dive into these topics are encouraged to specify their area of focus for a more targeted analysis.

References

- 1. This compound | 13027-88-8 | Benchchem [benchchem.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 2-hydroxy-2-methylpropionamide [webbook.nist.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. Propanamide, 2-hydroxy-2-methyl- | C4H9NO2 | CID 83059 - PubChem [pubchem.ncbi.nlm.nih.gov]

solubility of 2-hydroxy-2-methylpropanamide in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-hydroxy-2-methylpropanamide. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on qualitative solubility based on the chemical properties of the molecule and the general behavior of primary amides. Furthermore, it outlines detailed, standard experimental protocols for the quantitative determination of its solubility in various solvents.

Introduction to this compound

This compound is a simple aliphatic amide with the chemical formula C₄H₉NO₂. Its structure features a primary amide group and a tertiary hydroxyl group, both of which significantly influence its solubility. The presence of both hydrogen bond donor (-OH, -NH₂) and acceptor (C=O, -OH) sites suggests a propensity for solubility in polar protic solvents.

Qualitative Solubility Profile

Based on general principles of amide and alcohol solubility, the expected solubility of this compound in various common laboratory solvents is summarized below. It is important to note that these are predictions and should be confirmed by experimental data.

| Solvent Class | Example Solvents | Predicted Qualitative Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble | The molecule can form strong hydrogen bonds with protic solvents via its hydroxyl and amide groups.[1][2][3] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Moderately Soluble to Soluble | The polar nature of the solvent can interact with the polar amide and hydroxyl groups, though the lack of hydrogen bond donation from the solvent may limit solubility compared to protic solvents. |

| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The significant polarity of this compound makes it incompatible with non-polar solvents.[1][4] |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, the following standard experimental methodologies are recommended.

Gravimetric Method

This method is a reliable and straightforward approach for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.[5][6]

3.1.1. Materials and Equipment

-

This compound (high purity)

-

Solvent of interest

-

Thermostatically controlled shaker or water bath

-

Analytical balance (± 0.1 mg)

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

Glass vials with screw caps

-

Oven

3.1.2. Procedure

-

Sample Preparation: Add an excess amount of this compound to a series of glass vials.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.[5]

-

Sample Withdrawal and Filtration: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed syringe and immediately filter it through a 0.45 µm filter into a pre-weighed container.

-

Solvent Evaporation: Place the container with the filtrate in an oven at a temperature sufficient to evaporate the solvent without degrading the solute.

-

Mass Determination: After complete evaporation of the solvent, cool the container in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is obtained.[6]

-

Calculation: The solubility (S) in g/100 mL can be calculated using the following formula:

S = (Mass of residue / Volume of filtrate) x 100

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method is highly sensitive and suitable for determining the solubility of compounds, especially when only small amounts of the substance are available or for analyzing solubility in complex mixtures.

3.2.1. Materials and Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical column suitable for polar compounds (e.g., C18, Amide)

-

This compound (high purity)

-

Solvents for mobile phase and sample preparation

-

Standard laboratory glassware

3.2.2. Procedure

-

Method Development: Develop a suitable HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent. Inject these standards into the HPLC system and generate a calibration curve by plotting peak area against concentration.

-

Saturated Solution Preparation: Prepare saturated solutions of this compound in the solvents of interest following the equilibration procedure described in the gravimetric method (Section 3.1.2, steps 1-3).

-

Sample Preparation and Analysis: After equilibration, filter the supernatant of the saturated solutions. Dilute the clear filtrate with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Quantification: Inject the diluted samples into the HPLC system and determine the peak area.

-

Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: General workflow for the experimental determination of solubility.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors:

-

Temperature: For most solid solutes, solubility increases with temperature. However, this relationship must be determined experimentally.

-

pH: As a neutral molecule, the solubility of this compound is expected to be largely independent of pH.

-

Solvent Polarity: As discussed, the polarity of the solvent is a critical factor, with polar solvents being more effective at dissolving this polar molecule.[1][7]

Conclusion

References

An In-depth Technical Guide to 2-Hydroxy-2-Methylpropanamide and its Key Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-hydroxy-2-methylpropanamide and its significant derivatives and analogues. The core focus of this document is on the chemical synthesis, physicochemical properties, and biological activities of these compounds, with a particular emphasis on their role as selective androgen receptor modulators (SARMs). This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data for comparative analysis, and a deeper understanding of the structure-activity relationships within this class of molecules.

Introduction

This compound is a simple yet versatile chemical scaffold from which a diverse range of biologically active molecules have been developed. Its derivatives have garnered significant attention in medicinal chemistry, most notably as non-steroidal selective androgen receptor modulators (SARMs). SARMs are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR), aiming to produce the anabolic benefits of androgens in muscle and bone while minimizing the androgenic side effects in tissues like the prostate.[1] This unique pharmacological profile makes them promising candidates for the treatment of muscle wasting diseases, osteoporosis, and certain types of cancer.

This guide will delve into the key derivatives and analogues of this compound, presenting a detailed analysis of their synthesis, biological evaluation, and the signaling pathways they modulate.

Physicochemical and Biological Activity Data

The following tables summarize the key physicochemical and biological activity data for this compound and its prominent derivatives.

Table 1: Physicochemical Properties of this compound and Key Derivatives

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP (Predicted) |

| This compound | This compound | C4H9NO2 | 103.12 | 98 | -0.9 |

| S-23 | (S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(3-fluoro-4-chlorophenoxy)-2-hydroxy-2-methylpropanamide | C18H13ClF4N2O3 | 432.76 | N/A | N/A |

| Ostarine (Enobosarm, MK-2866) | (2S)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide | C19H14F3N3O3 | 389.33 | N/A | N/A |

| Andarine (S-4) | (S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-((4-acetylamino)phenoxy)-2-hydroxy-2-methylpropanamide | C19H18F3N3O6 | 441.36 | N/A | N/A |

Table 2: In Vitro Biological Activity of Key this compound Derivatives

| Compound | Target | Assay | Ki (nM) | EC50 (nM) |

| S-23 | Androgen Receptor | Radioligand Binding Assay | 1.7 ± 0.2[2] | N/A |

| Ostarine (Enobosarm, MK-2866) | Androgen Receptor | Radioligand Binding Assay | ~1[3] | N/A |

| Andarine (S-4) | Androgen Receptor | Radioligand Binding Assay | 4[4] | N/A |

Table 3: In Vivo Pharmacokinetic and Pharmacodynamic Data of Key this compound Derivatives in Rats

| Compound | Route of Administration | Bioavailability (%) | Terminal Half-life (h) | ED50 (Levator Ani Muscle, mg/day) | ED50 (Prostate, mg/day) |

| S-23 | Oral | High (Specific value not reported) | ~12 | 0.079[2] | 0.43[2] |

| Ostarine (Enobosarm, MK-2866) | Oral | High (Specific value not reported) | N/A | N/A | N/A |

| Andarine (S-4) | Oral | High (Specific value not reported) | 4 | N/A | N/A |

| S-1 | Oral | 55-60[5] | 3.6 - 5.2[5] | N/A | N/A |

Synthesis and Experimental Protocols

This section provides detailed methodologies for the synthesis of key derivatives and the protocols for their biological evaluation.

General Synthesis of Aryl Propionamide-Based SARMs

A common synthetic route to aryl propionamide-based SARMs involves the coupling of a substituted aniline with a chiral 2-hydroxy-2-methyl-3-phenoxypropanoic acid derivative. A general procedure is as follows:

-

Preparation of the Phenoxy Acid Intermediate: A substituted phenol is reacted with an epoxide, such as methyl 2-(bromomethyl)-2-methyloxirane-2-carboxylate, in the presence of a base like potassium carbonate in a suitable solvent (e.g., acetone or DMF). This is followed by hydrolysis of the ester to yield the carboxylic acid.

-

Amide Coupling: The resulting carboxylic acid is then coupled with the desired substituted aniline. This is typically achieved using standard peptide coupling reagents such as EDC/HOBt or by converting the carboxylic acid to an acid chloride followed by reaction with the aniline.

A detailed synthesis for a specific analogue, (S)-N-(4-cyano-3-(pentafluoro-λ6-sulfanyl)phenyl)-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide (13a), is described as follows: (R)-3-Bromo-N-(4-cyano-3-(pentafluorosulfanyl)phenyl)-2-hydroxy-2-methylpropanamide (10), 4-cyanophenol, and potassium carbonate are heated in 2-propanol. The reaction mixture is then filtered and concentrated. The crude product is purified by column chromatography to yield the final compound.[6]

Experimental Protocol: Androgen Receptor Binding Assay

This protocol is adapted from standard radioligand binding assays used to determine the affinity of a compound for the androgen receptor.

Materials:

-

Rat ventral prostate cytosol (source of androgen receptors)

-

[3H]-Mibolerone (radioligand)

-

Test compounds

-

Wash buffer (e.g., Tris-HCl with BSA)

-

Scintillation cocktail

-

96-well plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the rat ventral prostate cytosol, [3H]-Mibolerone at a concentration near its Kd, and the test compound at various concentrations.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of a known AR ligand (e.g., unlabeled Mibolerone).

-

Incubate the plate at 4°C for a specified time (e.g., 18-24 hours) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the Ki of the test compound using appropriate software (e.g., Prism) by fitting the data to a one-site competition binding model.

Experimental Protocol: In Vivo Efficacy in a Castrated Rat Model

This protocol is a standard method to assess the anabolic and androgenic activity of SARMs.

Animals:

-

Male Sprague-Dawley rats, castrated at a specific age.

Procedure:

-

Allow the animals to recover from castration for a set period (e.g., 7-14 days).

-

Randomly assign the animals to treatment groups: vehicle control, testosterone propionate (positive control), and various doses of the test SARM.

-

Administer the compounds daily via oral gavage or subcutaneous injection for a specified duration (e.g., 14 days).

-

At the end of the treatment period, euthanize the animals and carefully dissect the levator ani muscle (an indicator of anabolic activity) and the prostate and seminal vesicles (indicators of androgenic activity).

-

Record the wet weight of each tissue.

-

Analyze the data to determine the dose-dependent effects of the test compound on the weights of the target tissues and calculate the ED50 for each tissue.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for the SARM derivatives of this compound is through their interaction with the androgen receptor.

Androgen Receptor Signaling Pathway

Upon entering the cell, androgens or SARM molecules bind to the androgen receptor (AR) located in the cytoplasm, which is complexed with heat shock proteins (HSPs). This binding induces a conformational change in the AR, leading to the dissociation of HSPs. The activated AR-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding recruits co-activator or co-repressor proteins, ultimately modulating the transcription of genes involved in various physiological processes, including muscle growth, bone metabolism, and sexual development.

Caption: Androgen Receptor Signaling Pathway for SARMs.

Non-SARM Analogues and Their Activities

While the majority of research has focused on SARM derivatives, other analogues of this compound have been synthesized and evaluated for different biological activities. For instance, certain derivatives have been investigated for their potential as antimicrobial agents. The structure-activity relationship studies in these non-SARM analogues often reveal different key pharmacophores compared to those required for androgen receptor modulation.

For example, a series of 4-hydroxy-2-quinolone analogs, which can be considered structurally related to the core scaffold, have been synthesized and tested for their antibacterial and antifungal activities. These studies have shown that the length of an alkyl chain at a specific position and the nature of substituents on the aromatic ring significantly impact their antimicrobial potency.[1]

Conclusion and Future Directions

The this compound scaffold has proven to be a highly valuable starting point for the development of potent and selective modulators of the androgen receptor. The SARM derivatives, in particular, hold significant promise for a range of therapeutic applications. The data and protocols presented in this guide offer a solid foundation for researchers in this field.

Future research will likely focus on the development of next-generation SARMs with even greater tissue selectivity and improved pharmacokinetic profiles. Furthermore, the exploration of non-SARM analogues of this compound for other therapeutic targets remains a promising and underexplored area of research. A deeper understanding of the structure-activity relationships and the molecular mechanisms underlying the diverse biological activities of these compounds will be crucial for the successful development of new and effective therapies.

References

- 1. Sign In | Premium Pharmacy | Health Library [premiumpharmacy.lwwhealthlibrary.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Biological Characterization of Metabolically Stable Selective Androgen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pure.qub.ac.uk [pure.qub.ac.uk]

- 6. Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Landscape of 2-Hydroxy-2-Methylpropanamide: A Technical Overview for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the biological and chemical characteristics of 2-hydroxy-2-methylpropanamide. While primarily recognized as a key synthetic precursor, understanding its intrinsic properties is crucial for the innovation of novel therapeutics.

Core Compound Profile

This compound is a simple aliphatic amide with the chemical formula C₄H₉NO₂. Its structure, featuring a tertiary alcohol and a primary amide group, makes it a versatile building block in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C₄H₉NO₂ | [1][2] |

| Molecular Weight | 103.12 g/mol | [1][2] |

| CAS Number | 13027-88-8 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Hydroxy-2-methylpropionamide, 2-Hydroxyisobutyramide, α-Hydroxyisobutyramide | [1] |

| Physical State | White to off-white crystalline powder | [3] |

| Melting Point | 106-109 °C | [3] |

| Boiling Point | 137 °C (at 3 torr) | [3] |

| Solubility | Soluble in water and alcohol | [4] |

Biological Significance: A Precursor to Potent Bioactivity

Current scientific literature predominantly highlights the role of this compound as a foundational scaffold for the synthesis of more complex and biologically active molecules. The intrinsic biological activity of the unmodified core compound is not extensively documented. Its primary significance lies in its derivatives, particularly in the field of Selective Androgen Receptor Modulators (SARMs).

Role in the Development of Selective Androgen Receptor Modulators (SARMs)

Derivatives of this compound form a significant class of non-steroidal SARMs. These compounds are designed to selectively target androgen receptors in specific tissues, aiming to elicit the anabolic benefits of androgens (e.g., in muscle and bone) while minimizing their androgenic effects on other tissues like the prostate.

One of the most well-characterized derivatives is (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide (S-23) . Research has demonstrated that S-23 exhibits a high binding affinity for the androgen receptor and acts as a full agonist in vitro, capable of inducing AR-mediated transcriptional activation.[5]

Signaling Pathway of SARM Derivatives

Caption: Signaling pathway of SARM derivatives of this compound.

Microbial Degradation and Bioremediation Potential

Beyond its role in medicinal chemistry, this compound is subject to microbial metabolism. Certain bacterial species, notably from the genus Arthrobacter, possess amidase enzymes capable of hydrolyzing the amide bond of this compound. This enzymatic action is the initial step in its degradation pathway, suggesting a potential role for these microorganisms in the bioremediation of environments contaminated with amide-containing compounds.

Experimental Workflow for Microbial Degradation Study

Caption: Workflow for studying microbial degradation of this compound.

Synthesis and Experimental Protocols

The synthesis of this compound is well-established and typically involves the amidation of 2-hydroxy-2-methylpropanoic acid.

General Synthesis Protocol

A common laboratory-scale synthesis involves the reaction of 2-hydroxy-2-methylpropanoic acid with an aminating agent such as ammonia or ammonium hydroxide, often in the presence of a catalyst.

Key Steps:

-

Reactant Mixture: 2-hydroxy-2-methylpropanoic acid is dissolved in a suitable solvent (e.g., ethanol).

-

Amination: An excess of ammonium hydroxide is added to the solution.

-

Catalysis: A catalytic amount of a strong acid (e.g., sulfuric acid) is introduced to facilitate the dehydration and amide bond formation.

-

Reaction Conditions: The mixture is refluxed for several hours to drive the reaction to completion.

-

Purification: The product is isolated and purified using standard techniques such as crystallization or chromatography.

Logical Flow of Synthesis

Caption: Logical flow for the synthesis of this compound.

Toxicology and Safety Profile

While comprehensive toxicological data for this compound is limited, information on structurally related compounds provides some insight. For instance, the related compound propanamide, 2-hydroxy-N,N-dimethyl- has been evaluated for its safety profile.

| Toxicity Endpoint | Result for 2-hydroxy-N,N-dimethyl-propanamide |

| Acute Oral Toxicity (Rat) | LD₅₀ > 1000 mg/kg |

| Acute Dermal Toxicity (Rat) | LD₅₀ > 1000 mg/kg |

| Dermal Irritation (Rabbit) | Not an irritant |

| Eye Irritation (Rabbit) | Mildly irritating |

| Dermal Sensitization (Mouse) | Not a sensitizer |

| Carcinogenicity | Not expected to be carcinogenic based on structural analysis |

| Mutagenicity | No evidence of mutagenicity |

| Developmental Toxicity (Rat) | NOAEL = 200 mg/kg/day |

Disclaimer: This data is for a structurally related compound and should be used for informational purposes only. A full toxicological assessment of this compound is recommended for any new application.

Conclusion and Future Directions

This compound is a molecule of significant interest, not for its intrinsic biological activity, which appears to be minimal based on current literature, but for its role as a critical building block in the synthesis of potent and selective therapeutic agents. The development of novel SARM candidates and other bioactive molecules will continue to rely on the versatile chemistry of this compound.

Future research should aim to:

-

Elucidate any subtle, intrinsic biological effects of the core this compound molecule.

-

Conduct comprehensive toxicological studies to establish a definitive safety profile.

-

Explore its utility as a precursor for other classes of therapeutic agents beyond SARMs.

This guide provides a foundational understanding for researchers and developers, highlighting the current state of knowledge and pointing towards future avenues of investigation in the ever-evolving landscape of drug discovery and development.

References

- 1. Federal Register :: Propanamide, 2-hydroxy-N, N-dimethyl-; Exemption From the Requirement of a Tolerance [federalregister.gov]

- 2. This compound | 13027-88-8 | Benchchem [benchchem.com]

- 3. Exploring stereoselective excretion and metabolism studies of novel 2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. PHARMACOKINETICS AND METABOLISM OF A SELECTIVE ANDROGEN RECEPTOR MODULATOR IN RATS: IMPLICATION OF MOLECULAR PROPERTIES AND INTENSIVE METABOLIC PROFILE TO INVESTIGATE IDEAL PHARMACOKINETIC CHARACTERISTICS OF A PROPANAMIDE IN PRECLINICAL STUDY - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Building Block: A Technical Guide to 2-Hydroxy-2-methylpropanamide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-2-methylpropanamide, a bifunctional organic compound, has emerged as a valuable and versatile building block in the landscape of modern organic synthesis. Its unique structure, possessing both a tertiary hydroxyl group and a primary amide on a quaternary carbon center, offers a rich platform for a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the development of pharmaceutically active compounds. Detailed experimental protocols, quantitative data, and visual representations of synthetic workflows and biological pathways are presented to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₉NO₂ | [1][2][3] |

| Molecular Weight | 103.12 g/mol | [1][2][3] |

| CAS Number | 13027-88-8 | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 98 °C | [1] |

| Boiling Point | 260 °C | [1] |

| Solubility | Soluble in water and alcohol | [1] |

| pKa | 13.41 ± 0.29 (Predicted) | [1] |

| LogP | -0.9 | [2] |

Spectroscopic Data:

| ¹H NMR | ¹³C NMR |

| The proton NMR spectrum of this compound would be expected to show a singlet for the two equivalent methyl groups, a broad singlet for the hydroxyl proton, and two broad singlets for the diastereotopic amide protons. | The carbon NMR spectrum would be expected to show signals for the quaternary carbon bearing the hydroxyl and amide groups, the two equivalent methyl carbons, and the carbonyl carbon of the amide. |